2,3-Difluoro-4-methoxy-DL-phenylalanine
Description
Significance of Fluorine Incorporation in Amino Acid and Peptide Chemistry
The introduction of fluorine into amino acids and, by extension, peptides and proteins, can profoundly alter their chemical and biological properties. nih.govrsc.org Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in certain contexts, yet its electronic effects are substantial. nbinno.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of molecules by making them less susceptible to enzymatic degradation. nih.govtandfonline.com
Key impacts of fluorine incorporation include:
Modulation of Physicochemical Properties: Fluorination can alter the acidity (pKa), basicity, lipophilicity, and conformation of amino acids. nih.govnumberanalytics.com The introduction of fluorine often increases lipophilicity, which can improve a molecule's ability to cross cell membranes. numberanalytics.commdpi.com
Enhanced Biological Stability: The strength of the C-F bond can protect adjacent chemical bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptides and proteins. nbinno.com
Alteration of Binding Affinity: The electronic properties of fluorine can influence non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between a molecule and its biological target, potentially leading to increased binding affinity and potency. nih.govbenthamscience.com
Conformational Control: The presence of fluorine can influence the conformational preferences of amino acid side chains and peptide backbones, which can be used to stabilize specific secondary structures like helices. nih.gov
Probes for Mechanistic Studies: Fluorinated amino acids serve as valuable tools for studying protein structure and function. The fluorine-19 (¹⁹F) isotope is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of protein dynamics and interactions. nih.govnih.gov
These unique properties have made fluorinated amino acids highly valuable in the development of novel therapeutic agents and as probes for fundamental biochemical research. nih.gov
Overview of Fluorinated Phenylalanine Derivatives in Biomedical Science
Phenylalanine, an aromatic amino acid, is a common target for fluorination due to its significant role in protein structure and biological recognition processes. Fluorinated phenylalanine derivatives have found a wide range of applications in biomedical science. nih.govresearchgate.net
The incorporation of fluorinated phenylalanine into peptides and proteins can:
Increase Proteolytic Stability: By modifying the aromatic ring, fluorination can hinder the action of proteases that recognize and cleave at phenylalanine residues, thus enhancing the stability of therapeutic peptides. researchgate.netresearchgate.net
Modulate Receptor Interactions: The altered electronic nature of the fluorinated phenyl ring can fine-tune interactions with biological receptors, leading to either agonistic or antagonistic effects.
Serve as PET Imaging Agents: The radioisotope fluorine-18 (B77423) (¹⁸F) can be incorporated into phenylalanine derivatives to create radiotracers for Positron Emission Tomography (PET) imaging. nih.govnbinno.com These tracers are used to visualize and quantify metabolic processes in vivo, which is particularly valuable in oncology and neurology for diagnosing and monitoring diseases. nbinno.com
Probe Protein Structure and Folding: The unique NMR signature of ¹⁹F-labeled phenylalanine allows for the investigation of protein structure, folding dynamics, and protein-ligand interactions with high sensitivity. nih.gov
The specific placement and number of fluorine atoms on the phenyl ring, as well as the addition of other functional groups, allow for the precise tuning of the molecule's properties for a desired application. This has led to the development of a diverse array of fluorinated phenylalanine analogs for research and therapeutic purposes. nih.govnbinno.com
Historical Context and Evolution of Research on Fluorinated Amino Acids
The exploration of fluorinated organic compounds in the life sciences has a rich history. The first fluorine-containing drug, fludrocortisone, was reported in the 1950s, sparking interest in the potential of fluorination in medicinal chemistry. iris-biotech.de Early research into fluorinated amino acids focused on their synthesis and their ability to act as antagonists of their natural counterparts, thereby inhibiting protein synthesis.
Over the decades, advancements in synthetic organic chemistry have enabled the preparation of a wide variety of fluorinated amino acids with high precision and stereochemical control. rsc.orgbohrium.com This has been paralleled by the development of sophisticated analytical techniques, such as ¹⁹F NMR and PET, which have unlocked new avenues for their application.
The evolution of this research field can be summarized in the following key phases:
Early Investigations: Initial studies focused on the synthesis of simple fluorinated amino acids and their effects on biological systems, often as metabolic inhibitors.
Peptide and Protein Incorporation: The development of solid-phase peptide synthesis and biosynthetic methods allowed for the site-specific incorporation of fluorinated amino acids into peptides and proteins. nih.govanu.edu.au This opened the door to studying the effects of fluorination on protein stability, folding, and function. nih.gov
Advanced Biomedical Applications: More recently, the focus has shifted towards the use of fluorinated amino acids in drug design, protein engineering, and as probes for in vivo imaging. nih.govnumberanalytics.commdpi.com
The continued development of new fluorination methodologies and a deeper understanding of the "fluorine effect" ensure that fluorinated amino acids, including derivatives like 2,3-Difluoro-4-methoxy-DL-phenylalanine, will remain at the forefront of biomedical research. numberanalytics.com
Properties
IUPAC Name |
2-amino-3-(2,3-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-16-7-3-2-5(8(11)9(7)12)4-6(13)10(14)15/h2-3,6H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGRBWGXKGWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301145 | |
| Record name | Tyrosine, 2,3-difluoro-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-63-9 | |
| Record name | Tyrosine, 2,3-difluoro-O-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosine, 2,3-difluoro-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Difluoro 4 Methoxy Dl Phenylalanine and Its Derivatives
Stereoselective Synthesis Approaches for Chiral Fluorinated Phenylalanines
Achieving stereocontrol is crucial in the synthesis of amino acids, as the biological activity often resides in a single enantiomer. Several advanced methods have been developed to produce chiral fluorinated phenylalanines with high enantiomeric purity.
Chemo-Enzymatic Synthesis and Deracemization Strategies
Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve stereocontrol that is often challenging with traditional chemical synthesis. uw.edu.plcaltech.edu These strategies can involve either the direct enzymatic synthesis of the chiral product or the resolution of a racemic mixture in a process known as deracemization.
Enzymes like hydrolases and lipases are commonly used for the kinetic resolution of racemic esters or amides of fluorinated phenylalanines. mdpi.com In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, the enzymatic resolution of racemic fluorinated arylcarboxylic acids, precursors to phenylalanines, has been demonstrated using lipases like Amano PS lipase (B570770) from Burkholderia cepacia, achieving high enantiomeric excess (ee). mdpi.com
Another powerful enzymatic approach involves phenylalanine aminomutase (PAM), which can catalyze the addition of ammonia (B1221849) to fluorinated cinnamic acid derivatives. This method can produce both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines with excellent enantioselectivities, often exceeding 99% ee. nih.gov
Key Research Findings in Chemo-Enzymatic Approaches
| Enzyme | Substrate Type | Transformation | Selectivity |
| Lipases (e.g., Amano PS) | Racemic esters of fluorinated arylcarboxylic acids | Enantioselective hydrolysis | High (e.g., 93–100% ee) mdpi.com |
| Phenylalanine Aminomutase (PAM) | Fluoro-(E)-cinnamic acids | Stereoselective amination | Excellent (<99% ee) nih.gov |
Asymmetric Hydrogenation Techniques
Asymmetric hydrogenation is a highly efficient method for establishing the stereocenter of chiral amino acids. This technique involves the hydrogenation of a prochiral precursor, typically an α,β-dehydroamino acid derivative, using a chiral transition-metal catalyst.
Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are frequently employed for this transformation. The choice of ligand is critical for achieving high enantioselectivity. For instance, the asymmetric hydrogenation of α-amidocinnamic acid precursors to fluorinated phenylalanines using rhodium complexes with ligands like Me-BoPhoz has been shown to proceed with complete conversion and high enantioselectivity (e.g., 94% ee). nih.gov More recently, manganese-catalyzed asymmetric hydrogenation of fluorinated imines has emerged as a promising method, providing access to a wide range of optically active fluorinated amines, which are precursors to amino acids, with up to 98% enantiomeric excess. nih.gov
Examples of Asymmetric Hydrogenation for Fluorinated Phenylalanine Precursors
| Catalyst System | Precursor Type | Product | Enantiomeric Excess (ee) |
| Rhodium-Me-BoPhoz | α-Amidocinnamic acid derivative | N-acetyl-ʟ-phenylalanine derivative | 94% nih.gov |
| Chiral FLP Catalyst | 3-Fluorinated chromones | Optically active 3-fluorochroman-4-ones | Up to 88% rsc.org |
| Manganese-Ferrocenyl P,N,N Ligand | Fluorinated imines | Chiral fluorinated amines | Up to 98% nih.gov |
Chiral Auxiliary-Mediated Syntheses (e.g., Schöllkopf Reagent, Chiral Ni(II) Complexes)
Chiral auxiliaries are molecules that are temporarily incorporated into the substrate to direct a chemical transformation stereoselectively. After the desired stereocenter is created, the auxiliary is removed. This approach is widely used for the asymmetric synthesis of non-canonical amino acids. biosynth.com
Schöllkopf Reagent: The Schöllkopf method is a classic and reliable strategy for synthesizing chiral amino acids. wikipedia.org It utilizes a bis-lactim ether derived from the dipeptide of glycine (B1666218) and a chiral auxiliary like valine. wikipedia.orgbiosynth.com The glycine unit is deprotonated to form a chiral nucleophile, where one face is sterically shielded by the auxiliary. wikipedia.org Alkylation of this nucleophile with a fluorinated benzyl (B1604629) bromide or iodide, followed by acidic hydrolysis, yields the desired fluorinated phenylalanine with high diastereoselectivity and enantiomeric purity (typically >95% ee). nih.govwikipedia.orgbeilstein-journals.org This method has been successfully applied to synthesize various fluorinated phenylalanines, including 2,5-difluoro-Phe and 2,4,5-trifluoro-Phe. nih.govbeilstein-journals.org
Chiral Ni(II) Complexes: Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand (often derived from proline) serve as powerful tools for the asymmetric synthesis of tailor-made amino acids. nih.govresearchgate.net The Ni(II) complex acts as a chiral glycine equivalent. researchgate.net Deprotonation of the glycine moiety generates a nucleophilic species that can be alkylated with electrophiles, such as fluorinated benzyl halides. The chiral ligand on the nickel complex directs the alkylation to occur from a specific face, leading to high diastereoselectivity. Subsequent hydrolysis of the complex releases the enantiomerically enriched fluorinated amino acid. nih.govresearchgate.net This method is scalable and has been used to prepare a diverse range of fluorinated amino acids in high enantiopurity. researchgate.netresearchgate.net
Regioselective Fluorination Strategies for the Phenylalanine Scaffold
Controlling the position of fluorine substitution on the aromatic ring is essential for fine-tuning the molecule's properties. Regioselective fluorination strategies aim to introduce fluorine atoms at specific, predetermined positions on the phenylalanine scaffold. numberanalytics.com
Direct Electrophilic Fluorination
Direct electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as elemental fluorine (F₂), Acetyl hypofluorite (B1221730) (AcOF), or N-fluoro reagents like Selectfluor are commonly used. nih.govwikipedia.orgnih.gov
The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. For phenylalanine derivatives, the reaction typically yields a mixture of ortho, meta, and para isomers. nih.gov For example, the direct fluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid produces a mixture of the o-, m-, and p-fluoro isomers. nih.gov While this method can be effective, achieving high regioselectivity for a specific isomer, especially for multi-substituted rings, can be challenging and may require chromatographic separation of the products. mcmaster.ca The development of organocatalysts, such as chiral phosphoric acids, has shown promise in controlling the stereochemistry of electrophilic fluorinations on other scaffolds.
Palladium-Catalyzed Fluorination Methods
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to fluorination has provided powerful tools for C-F bond formation. brynmawr.edu These methods can offer high regioselectivity that is often difficult to achieve with direct electrophilic fluorination.
One prominent strategy involves the palladium-catalyzed fluorination of arylboronic acids or their derivatives (a variation of the Suzuki coupling). organic-chemistry.orgrsc.org An appropriately substituted boronic acid precursor can be coupled with an electrophilic fluorine source, such as Selectfluor, in the presence of a palladium catalyst to yield the desired aryl fluoride. organic-chemistry.org
Another advanced approach is the palladium-catalyzed, directing-group-assisted C-H activation/fluorination. iu.eduacs.org In this method, a directing group installed on the amino acid coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond on the aromatic ring. This allows for the site-selective replacement of a hydrogen atom with fluorine. This technique provides excellent control over regioselectivity and has been used for the fluorination of various amino acid derivatives. brynmawr.eduacs.org
Derivatization Strategies for Enhanced Biological Functionality
Strategies to modify the structure of 2,3-Difluoro-4-methoxy-DL-phenylalanine are employed to enhance its biological activities. These strategies include alterations at the amine group, dimerization, and incorporation into larger, more complex molecular structures. Such derivatizations aim to improve the compound's therapeutic potential and effectiveness.
The modification of the amino group in phenylalanine and its analogs through N-acylation and N-benzoylation has been a strategy to develop compounds with significant biological activities. For instance, N-Benzoyl-DL-phenylalanine was identified as having hypoglycemic properties. nih.gov This discovery led to the synthesis and evaluation of a series of related analogs to understand the structure-activity relationships. nih.gov
Research has shown that substitutions on the benzoyl ring of N-benzoyl-o-fluoro-dl-phenylalanine can influence its growth-inhibiting activity. A study involving twelve derivatives with various substitutions (fluorine, chlorine, methoxy (B1213986), and nitro groups) on the benzoyl phenyl ring found that most of these modifications resulted in greater growth-inhibiting activity compared to the unsubstituted parent compound. nih.gov Specifically, the highest activity was observed with an ortho-fluoro substitution and meta- or para-chloro and nitro substitutions. nih.gov In the case of methoxy substitution, the position on the ring did not appear to significantly affect the inhibitory activity. nih.gov
These findings highlight the importance of the N-acyl and N-benzoyl moieties in modulating the biological effects of phenylalanine derivatives. The nature and position of substituents on the acyl group can be fine-tuned to optimize therapeutic effects.
| Substituent | Position | Relative Activity |
|---|---|---|
| Fluorine | ortho | Greatest activity |
| Chlorine | meta | Greatest activity |
| para | ||
| Nitro | meta | Greatest activity |
| para | ||
| Nitro | ortho | Less active than unsubstituted |
| Methoxy | ortho, meta, or para | Essentially equal inhibition |
Dimerization of phenylalanine derivatives is another strategy explored to develop novel therapeutic agents, particularly as HIV-1 capsid inhibitors. nih.gov The HIV-1 capsid plays multiple crucial roles in the viral life cycle, making it an attractive target for antiviral therapy. nih.gov
A study focused on the design and synthesis of a series of dimerized phenylalanine derivatives using 2-piperazineone or 2,5-piperazinedione (B512043) as a linker. nih.gov The structure-activity relationship (SAR) analysis revealed that these dimerized compounds exhibited moderate to excellent activity against the HIV-1 IIIB virus, with EC50 values ranging from 0.57 μM to 4.24 μM. nih.gov Importantly, the dimerization was found to increase the antiviral activity when compared to their monomeric counterparts. nih.gov
Further investigation into the SAR indicated that the inclusion of fluorine-substituted phenylalanine and methoxy-substituted aniline (B41778) was beneficial for the antiviral activity. nih.gov While these dimerized compounds showed promise, stability assays in human plasma and human liver microsomes suggested that further optimization is necessary to improve their pharmacokinetic properties. nih.gov
Incorporating the 2,3-difluoro-4-methoxyphenylalanine moiety into more complex molecular scaffolds, such as quinazolin-4-one, has led to the discovery of potent therapeutic agents. Quinazolin-4-ones are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov
Recently, novel HIV capsid modulators were developed by incorporating a phenylalanine derivative into a quinazolin-4-one scaffold. nih.gov This work led to the identification of compounds with potent antiviral activities against both HIV-1 and HIV-2. nih.gov Notably, some of these derivatives showed significantly improved activity over existing inhibitors like PF74. nih.gov
The synthesis of these complex molecules often involves multi-step procedures starting from readily available materials like anthranilic acid. nih.govptfarm.pl The general synthetic pathway can involve the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then reacted with an appropriate amine to yield the desired 2,3-disubstituted quinazolin-4-one. nih.gov
| Compound Type | Linker | HIV-1 IIIB Activity (EC50) | Key Structural Features for Activity |
|---|---|---|---|
| Dimerized Phenylalanines | 2-piperazineone or 2,5-piperazinedione | 0.57 μM to 4.24 μM | Dimerization, Fluorine substitution on phenylalanine, Methoxy substitution on aniline |
| Monomeric Phenylalanines | N/A | Less potent than dimers | N/A |
Isotopic Labeling and Radiosynthesis for Research Applications (e.g., ¹⁸F-labeling)
Isotopic labeling is a critical technique for studying the metabolism, distribution, and pharmacological properties of drug candidates. scripps.edu In the context of this compound and its derivatives, isotopic labeling, particularly with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F), is essential for applications in Positron Emission Tomography (PET) imaging. scripps.edunih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. springernature.com
The synthesis of ¹⁸F-labeled phenylalanine analogs is of significant interest for tumor imaging, as amino acid transporters are often upregulated in cancer cells. nih.gov The introduction of ¹⁸F into a molecule can be achieved through various methods, including nucleophilic substitution. mdpi.com
A common strategy for ¹⁸F-labeling involves the use of prosthetic groups or direct fluorination of a suitable precursor. For example, the radiosynthesis of ¹⁸F-folate has been accomplished via a two-step process involving the ¹⁸F-fluorination of a tosylate precursor followed by a click reaction with an azido-folate derivative. nih.gov While direct ¹⁸F-fluorination of complex molecules can be challenging and may require harsh conditions, methods like the silicon-fluoride acceptor (SiFA) methodology offer a one-step labeling approach under mild conditions. springernature.comresearchgate.net
The choice of labeling strategy can significantly impact the radiochemical yield and specific activity of the final radiotracer. scripps.edu For instance, alcohol-enhanced copper-mediated ¹⁸F-fluorodeboronation has been successfully used to produce 3-L- and 3-D-[¹⁸F]fluorophenylalanines. nih.gov The development of efficient and reliable radiosynthesis methods is crucial for the preclinical and clinical evaluation of new PET tracers based on fluorinated phenylalanine derivatives.
Structure Activity Relationship Sar Studies of 2,3 Difluoro 4 Methoxy Dl Phenylalanine Analogues
Impact of Fluorine Substitution Pattern on Biological Activity
The number and position of fluorine atoms on the phenyl ring of phenylalanine analogues are critical determinants of their biological activity. Fluorine's high electronegativity and relatively small size allow it to modulate electronic properties and molecular conformation, significantly impacting how these molecules interact with biological systems.
Positional Isomer Effects (Ortho, Meta, Para) on Enzyme Activity and Stability
For example, studies involving the incorporation of fluorophenylalanine isomers into the PvuII restriction endonuclease revealed significant variations in enzymatic performance. The incorporation of m-fluorophenylalanine (meta-substituted) resulted in an enzyme with comparable conformational stability to the native version but with a twofold increase in average specific activity. nih.gov In contrast, moving the fluorine atom from the meta to the para position caused a four-fold decrease in specific activity and a reduction in conformational stability. nih.gov This highlights the profound impact of isomeric positioning on enzyme function. These differential effects suggest that even minor structural changes can influence the catalytic behavior of an enzyme. nih.gov
Table 1: Effect of Fluorine Positional Isomers on PvuII Endonuclease Activity
| Fluorine Position | Relative Specific Activity | Conformational Stability |
|---|---|---|
| Meta | 2x higher than native | Similar to native |
| Para | 4x lower than meta-isomer | Decreased by 1.5 kcal/mol |
Influence of Di- and Polyfluorination on Bioactivity
Increasing the number of fluorine substituents on the phenyl ring from mono- to di- or polyfluorination introduces more significant changes in the molecule's properties, including hydrophobicity and electronic distribution. These modifications can drastically alter bioactivity. For instance, the substitution of phenylalanine with pentafluorophenylalanine can change the nature of the aromatic ring from electron-rich to electron-deficient, which influences intermolecular interactions like π-π stacking.
In studies of proton-bound phenylalanine homodimers, monofluorinated variants predominantly adopt structures involving certain interactions (type A), while pentafluorinated analogues exhibit a mix of different interaction types (type B and Z). nih.gov This shift is attributed to the substantial reduction in the electron density of the aromatic system, demonstrating how polyfluorination can fundamentally alter molecular recognition patterns. nih.gov The introduction of multiple fluorine atoms can also enhance protein stability and modulate enzyme-substrate interactions.
Role of Methoxy (B1213986) Group in Modulating Bioactivity
The methoxy (-OCH3) group plays a significant role in modulating the bioactivity of phenylalanine analogues through its electronic and steric properties. As a strong electron-donating group, it can influence the reactivity of the aromatic ring. Furthermore, its ability to act as a hydrogen bond acceptor can facilitate crucial interactions within protein binding pockets. researchgate.netmdpi.com
The position of the methoxy group is a key factor. Studies on other aromatic compounds have shown that para-substitution can enhance biological activity due to the mesomeric (resonance) effect, while meta-substitution may have little impact. nih.gov Ortho-substitution, however, can lead to a decrease in activity, potentially due to steric hindrance or unfavorable coordination effects within a binding site. nih.gov In the context of 2,3-Difluoro-4-methoxy-DL-phenylalanine, the para-methoxy group is expected to significantly influence its interaction with biological targets by increasing the electron density of the ring and providing a hydrogen bond acceptance site. This can lead to stabilized ligand-protein binding. mdpi.com
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry is a fundamental aspect of molecular recognition, as biological systems like enzymes and receptors are chiral. The spatial arrangement of atoms in D- and L-isomers of amino acids determines how they fit into a binding site. Typically, only one enantiomer (usually the L-isomer for amino acids) is biologically active.
Structural Features Affecting Enzyme Inhibition and Protein Interactions
The unique properties of fluorine make it a valuable tool for designing enzyme inhibitors. The strong carbon-fluorine bond enhances metabolic stability, while fluorine's electronegativity can alter the acidity of nearby protons and influence binding affinities.
Key structural features of fluorinated phenylalanine analogues that affect enzyme inhibition include:
Electronegativity : The electron-withdrawing nature of fluorine can weaken adjacent bonds or alter the charge distribution of the aromatic ring, which can be crucial for binding to an enzyme's active site.
Size : Fluorine is only slightly larger than hydrogen, allowing it to act as a bioisostere for a hydrogen atom with minimal steric perturbation. This allows for modifications without drastically changing the molecule's shape.
Hydrophobicity : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
These features allow fluorinated phenylalanines to act as effective enzyme inhibitors or probes for studying protein-ligand interactions. nih.govmdpi.com
Rational Design Principles for Optimized Derivatives
The structure-activity relationship data gathered from studying analogues of this compound provides a foundation for the rational design of new, optimized derivatives. By understanding how specific structural modifications impact biological activity, scientists can engineer molecules with enhanced potency, selectivity, or stability.
Key design principles include:
Positional Fluorination : The differential effects of ortho, meta, and para-fluorine substitution can be exploited to fine-tune enzyme activity and protein stability.
Degree of Fluorination : The level of fluorination can be adjusted to control hydrophobicity and electronic properties, thereby optimizing interactions with a specific target.
Methoxy Group Placement : The strategic placement of a methoxy group can be used to enhance binding affinity through hydrogen bonding and electronic effects.
By applying these principles, it is possible to systematically tune the biophysical properties and intermolecular interactions of phenylalanine derivatives to create compounds with desired therapeutic or research applications.
Biological and Biomedical Research Applications of 2,3 Difluoro 4 Methoxy Dl Phenylalanine
Application as Enzyme Inhibitors and Probes
The structural features of 2,3-Difluoro-4-methoxy-DL-phenylalanine make it a candidate for the development of enzyme inhibitors and probes. The electron-withdrawing fluorine atoms can alter the acidity of the alpha-proton and influence binding interactions, while the methoxy (B1213986) group can participate in hydrogen bonding and hydrophobic interactions within an enzyme's active site.
While the direct inhibitory effects of this compound on the proteasome have not been extensively documented in publicly available research, the broader class of phenylalanine derivatives has been investigated for their potential to modulate proteasome activity. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, and its inhibition is a validated therapeutic strategy, particularly in oncology. Cationic porphyrins, for example, have been shown to act as competitive or allosteric inhibitors of the 20S proteasome by binding to different sites on its α-rings. nih.gov The development of novel proteasome inhibitors is an active area of research, and compounds with diverse chemical scaffolds are continuously being explored. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov The development of PTP1B inhibitors is a significant area of research, with a focus on identifying compounds that can selectively inhibit this enzyme. While specific studies on this compound as a PTP1B inhibitor are not prominent in the available literature, the use of fluorinated phenylalanine analogs and other aromatic scaffolds in PTP1B inhibitor design is a known strategy. For instance, difluoro-methylenephosphonate bioisosteres have been incorporated into sulfonamide scaffolds to create potent PTP1B inhibitors. nih.govresearchgate.net The search for novel PTP1B inhibitors has also explored natural product libraries, identifying various molecular scaffolds with inhibitory activity. nih.govresearchgate.net
HIV-1 Capsid Modulators:
The HIV-1 capsid (CA) protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle. This makes it a promising target for the development of novel antiretroviral drugs. nih.gov Several studies have focused on the design and synthesis of phenylalanine derivatives as HIV-1 capsid modulators, with the lead compound PF-74 serving as a common starting point for structural modifications. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Research has shown that substitutions on the phenylalanine ring can significantly impact the antiviral activity of these compounds. Specifically, the incorporation of a 4-methoxy group on the phenyl ring has been found to be beneficial for anti-HIV-1 activity. nih.gov In one study, a 4-methoxy-N-methylaniline substituted phenylalanine derivative (II-13c) exhibited an EC50 value of 5.14 µM against HIV-1. nih.govresearchgate.net Another study synthesized a series of 2-pyridone-bearing phenylalanine derivatives and found that compound FTC-2 was the most potent against HIV-1, with an EC50 of 5.36 µM. mdpi.com
The following table summarizes the anti-HIV-1 activity of selected phenylalanine derivatives, highlighting the importance of substitutions on the phenyl ring.
| Compound | Description | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| I-19 | Phenylalanine derivative | 2.53 ± 0.84 | 107.61 ± 27.43 | >42.53 |
| I-14 | Phenylalanine derivative | >30.29 | >189.32 | - |
| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 ± 1.62 | >9.51 | >1.85 |
| V-25i | Indolin-5-amine substituted phenylalanine | 2.57 ± 0.79 | >8.55 | >3.33 |
| FTC-2 | 2-pyridone-bearing phenylalanine derivative | 5.36 ± 0.98 | >266.30 | >49.57 |
| TD-1a | 2-pyridone-bearing phenylalanine derivative | 15.36 ± 2.11 | 79.13 ± 2.34 | 5.15 |
| PF-74 | Lead compound | 0.42 ± 0.11 | >11.56 | >27.52 |
Data sourced from multiple studies. nih.govnih.govmdpi.com
Surface plasmon resonance (SPR) binding assays have demonstrated that these phenylalanine derivatives directly bind to the HIV-1 CA protein, with a preference for the hexameric form over the monomeric form, similar to the lead compound PF-74. nih.govresearchgate.net
Incorporation into Peptides and Proteins for Structural and Functional Probing
The incorporation of non-natural amino acids like this compound into peptides and proteins is a powerful technique in protein engineering. This allows for the introduction of novel chemical functionalities, which can be used to probe and modulate protein structure, stability, and function.
Incorporating non-natural amino acids into the active site of an enzyme can alter its catalytic activity and substrate selectivity. mdpi.com The electronic and steric properties of the introduced amino acid can change the enzyme's affinity for its natural substrate or enable it to act on novel substrates. For example, the replacement of a native amino acid with a non-natural one in the hydrophobic core of murine dihydrofolate reductase was shown to impact its catalytic efficiency. mdpi.com While there is no specific data on this compound, the principle of using such analogs to engineer enzyme function is well-established.
The incorporation of modified amino acids can be used to study and modulate protein-protein and protein-ligand interactions. nih.gov The unique properties of the non-natural amino acid can serve as a probe to understand the forces driving these interactions. For instance, genetically encoded 3,4-dihydroxy-L-phenylalanine (L-DOPA) has been used as a selective chemical cross-linker to study protein-protein interactions. nih.gov The difluoro and methoxy groups of this compound could potentially introduce new hydrogen bonding or hydrophobic interactions, thereby influencing the binding affinity and specificity of protein interactions.
Metabolic Fate and Biotransformation Pathways
Detailed studies on the metabolic fate and specific biotransformation pathways of this compound are not present in the current scientific literature. Inferences can be drawn from the behavior of other fluorinated amino acids and methoxy-substituted aromatic compounds. The metabolic journey of such a compound would likely involve absorption, distribution, metabolism, and excretion, with the fluorination and methoxy group influencing each step.
The introduction of fluorine into amino acids is a known strategy to enhance the catabolic stability of peptides and proteins. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can alter the electronic properties of the amino acid, potentially rendering peptide bonds involving the modified residue more resistant to enzymatic cleavage. nih.gov
Incorporating fluorinated aromatic amino acids into peptides can increase their stability against proteases. nih.gov However, the effect is not always straightforward. While some fluorinated amino acids enhance proteolytic resistance, others, such as monofluorinated phenylalanines, have been shown in some contexts to increase susceptibility to protease digestion. nih.gov The specific substitution pattern on the phenyl ring is crucial. For peptides containing this compound, the difluoro substitution at the ortho and meta positions, combined with the methoxy group at the para position, would create a unique electronic and steric environment. This could hinder the access of proteolytic enzymes to the adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.
Table 1: General Strategies to Enhance Peptide Proteolytic Resistance
| Strategy | Description | Potential Impact |
| Fluorination | Substitution of hydrogen with fluorine atoms on the amino acid side chain. | Can increase stability by altering electronic properties and steric hindrance. nih.gov |
| D-Amino Acid Substitution | Replacing L-amino acids with their D-enantiomers. | Renders peptide bonds unrecognizable to most natural proteases. nih.govnih.gov |
| N- and C-terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Blocks the action of exopeptidases that cleave from the ends of the peptide. nih.gov |
| Cyclization | Forming a cyclic peptide structure. | Constrains the peptide's conformation, which can limit protease access. nih.gov |
Without direct experimental data, the precise impact of incorporating this compound on proteolytic resistance remains speculative.
Biodefluorination, the cleavage of the carbon-fluorine bond by biological systems, is a critical aspect of the metabolism of fluorinated compounds. This process is generally challenging due to the high strength of the C-F bond. While specific mechanisms for this compound have not been elucidated, potential pathways could involve oxidative mechanisms mediated by cytochrome P450 enzymes. These enzymes could potentially hydroxylate the aromatic ring, which might be a prelude to defluorination. However, the presence of two fluorine atoms and a methoxy group would influence the regioselectivity and feasibility of such reactions. The metabolic stability of the difluoromethoxy-phenyl moiety is expected to be high.
Precursor-directed biosynthesis is a technique that involves feeding an unnatural precursor to a microorganism or plant to produce novel, modified natural products. In principle, this compound could be used as a precursor in fermentation or plant cell culture systems that naturally produce phenylalanine-derived secondary metabolites. If the biosynthetic enzymes exhibit substrate promiscuity, they might incorporate this fluorinated analog into the final product, leading to the creation of new fluorinated metabolites with potentially altered biological activities. This approach has been successfully used to generate novel analogs of various natural products. nih.govresearchgate.netnih.gov However, the successful application of this technique would depend on the ability of the target organism's cellular machinery to uptake and activate this compound and the tolerance of its biosynthetic enzymes for the fluorinated substrate.
Radiopharmaceutical Development and Molecular Imaging (Positron Emission Tomography - PET)
There are no specific studies detailing the synthesis and evaluation of [¹⁸F]-labeled this compound as a PET tracer. However, fluorinated amino acids are a significant class of PET tracers for oncology imaging. nih.govnih.gov Amino acid transporters are often upregulated in tumor cells to meet the high demand for protein synthesis and metabolism. Radiolabeled amino acids can, therefore, serve as probes to visualize tumors.
The development of an [¹⁸F]-labeled version of this compound would involve incorporating the positron-emitting isotope ¹⁸F into the molecule. This could potentially be achieved through nucleophilic substitution on a suitable precursor. If successfully synthesized, its utility as a PET tracer would depend on several factors, including its uptake and retention in tumor cells, its metabolic stability in vivo, and its pharmacokinetic profile. The presence of the difluoro-methoxy-phenyl moiety could influence its binding affinity for various amino acid transporters and its subsequent metabolic fate, which would be critical for its performance as an imaging agent. nih.govnih.gov
Table 2: Examples of ¹⁸F-Labeled Amino Acid PET Tracers in Oncology
| Tracer Name | Target/Mechanism | Primary Clinical Application |
| [¹⁸F]FDOPA (6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine) | Amino acid transport and decarboxylation | Neuroendocrine tumors, brain tumors |
| [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) | Amino acid transport (System L) | Brain tumors |
| [¹⁸F]Fluciclovine (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid) | Amino acid transport (ASCT2 and LAT1) | Prostate cancer recurrence |
Investigation of Antiviral and Antitumor Activities
Direct experimental evidence for the antiviral or antitumor activities of this compound is absent from the published literature. The potential for such activities can only be inferred from studies on related compounds.
Fluorinated analogs of natural compounds are a cornerstone of medicinal chemistry, often leading to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles. The incorporation of fluorine can alter the binding of a molecule to its biological target.
In the context of antiviral research, phenylalanine derivatives have been explored as inhibitors of viral proteins. For instance, derivatives have been designed to target the HIV-1 capsid protein. The specific substitutions on the phenyl ring are critical for activity.
For antitumor applications, the rationale often lies in the differential metabolic requirements of cancer cells. As rapidly proliferating cells, they have a high demand for amino acids. An analog like this compound could potentially act as an antimetabolite, interfering with protein synthesis or other metabolic pathways that rely on phenylalanine. Cytotoxicity assays on various cancer cell lines would be the initial step to explore this potential. nih.govmdpi.comnih.govresearchgate.net However, without such studies, any claims of antitumor activity for this specific compound would be purely hypothetical.
Advanced Analytical and Computational Methodologies in Research on 2,3 Difluoro 4 Methoxy Dl Phenylalanine
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are indispensable for the detailed structural analysis of 2,3-Difluoro-4-methoxy-DL-phenylalanine, providing confirmation of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and simplified spectra, as there are no naturally occurring fluorine isotopes to complicate the signals. nih.govnsf.gov
The chemical shifts in a ¹⁹F NMR spectrum are highly sensitive to the local electronic environment. illinois.edu This makes ¹⁹F NMR an excellent probe for studying protein-ligand interactions and conformational changes in biomolecules upon binding of a fluorinated ligand. nih.govillinois.edu For this compound, two distinct signals would be expected for the two fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants providing definitive information about their positions relative to each other and to the other substituents. The sensitivity of ¹⁹F chemical shifts to the surrounding environment is a key advantage in studying interactions. nih.gov
Illustrative ¹⁹F NMR Data for a Difluorinated Phenylalanine Analogue
| Parameter | Expected Value Range | Information Gained |
| Chemical Shift (F2) | Dependent on solvent and electronic environment | Provides information on the local environment of the fluorine at position 2. |
| Chemical Shift (F3) | Dependent on solvent and electronic environment | Provides information on the local environment of the fluorine at position 3. |
| Coupling Constant (JF-F) | ~10-20 Hz (ortho coupling) | Confirms the ortho-relationship between the two fluorine atoms. |
This table is illustrative and shows the type of data that would be obtained from a ¹⁹F NMR experiment.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₁F₂NO₃). This technique can differentiate between compounds with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. The fragmentation pattern of deprotonated peptides containing phenylalanine is influenced by the benzyl (B1604629) group. nih.gov In the case of this compound, characteristic losses, such as the loss of the carboxylic acid group or fragments from the side chain, would be observed. The fragmentation of the aromatic ring could also provide information about the substitution pattern.
Expected HRMS Fragmentation Data
| Fragment | Description | Importance |
| [M+H]⁺ or [M-H]⁻ | Pseudomolecular ion | Provides the accurate mass and confirms the elemental formula. |
| Loss of H₂O | Dehydration | Common fragment for molecules with carboxylic acid and amino groups. |
| Loss of CO₂ | Decarboxylation | Characteristic fragmentation of amino acids. |
| Benzylic cleavage | Cleavage of the bond between the alpha and beta carbon of the side chain | A major fragmentation pathway for phenylalanine and its derivatives. researchgate.net |
This table illustrates the expected fragmentation patterns for this compound in an HRMS experiment.
Chromatographic Separation and Characterization Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for assessing its purity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is influenced by its hydrophobicity.
The separation of amino acids by HPLC often requires derivatization to enhance their detection by UV or fluorescence detectors, as most amino acids are not strongly chromophoric. myfoodresearch.comliberty.edu However, the presence of the aromatic ring in this compound allows for direct UV detection. The method would be optimized by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and the pH to achieve a sharp, symmetrical peak with a reproducible retention time. nih.govsielc.com
Typical HPLC Parameters for Amino Acid Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 reversed-phase | Standard for separation of moderately polar to nonpolar compounds. |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | To elute compounds with a range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation and good peak shape. |
| Detection | UV at ~210-280 nm | The aromatic ring allows for detection in this wavelength range. |
| Column Temperature | 25-40 °C | To improve peak shape and reproducibility. |
This table provides an example of typical HPLC conditions for the analysis of an aromatic amino acid.
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to understand the properties of this compound at the atomic level, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can be used to predict its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The fluorine atoms, being highly electronegative, are expected to have a significant impact on the electronic structure of the phenyl ring. umons.ac.beacs.org
The calculated HOMO-LUMO gap can provide insights into the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate NMR chemical shifts and compare them with experimental data to aid in spectral assignment and structural confirmation. researchgate.net The effect of fluorination on the electronic structure is related to the strong negative inductive effect of fluorine. nih.gov
Illustrative DFT Calculation Outputs
| Property | Predicted Information | Significance |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure of the molecule. |
| HOMO/LUMO Energies | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's susceptibility to electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential | The charge distribution across the molecule. | Highlights regions of positive and negative electrostatic potential, which are important for intermolecular interactions. |
| Calculated NMR Shifts | Predicted ¹H, ¹³C, and ¹⁹F chemical shifts. | Can be compared with experimental spectra to confirm the structure. |
This table outlines the types of information that can be obtained from DFT calculations on this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr In the context of this compound, docking simulations can be used to explore its potential binding modes within the active site of a target protein. This is particularly relevant in drug discovery and design. nih.govmdpi.com
The simulation involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. medchemexpress.cn The difluoro-methoxy substitution pattern on the phenyl ring would be expected to significantly influence these interactions compared to unsubstituted phenylalanine.
Key Aspects of a Molecular Docking Study
| Component | Description | Example for this compound |
| Target Protein | The three-dimensional structure of the protein of interest, typically from the Protein Data Bank (PDB). | A specific enzyme or receptor whose activity is to be modulated. |
| Ligand Preparation | Generation of a low-energy 3D conformation of the ligand. | The optimized geometry of this compound, potentially from DFT calculations. |
| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the binding site. | Algorithms like AutoDock or Glide. |
| Scoring Function | A mathematical function used to estimate the binding free energy and rank different binding poses. | Provides a numerical score indicating the predicted strength of the ligand-protein interaction. |
| Binding Mode Analysis | Visual inspection and analysis of the predicted binding poses to identify key intermolecular interactions. | Identification of hydrogen bonds involving the amino and carboxyl groups, and hydrophobic or halogen-bonding interactions of the substituted phenyl ring. |
This table describes the general workflow and components of a molecular docking simulation for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational preferences, which are critical for its interaction with biological targets. The simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior in a simulated environment, such as in a solvent like water.
A typical MD simulation study for this compound would involve:
System Setup: Placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions.
Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable interactions.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the system.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's movement.
Analysis of the simulation trajectory provides information on the relative populations of different conformers and the free energy barriers separating them. This data is crucial for understanding how the specific substitution pattern (2,3-difluoro and 4-methoxy) influences the conformational landscape compared to natural phenylalanine.
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
This interactive table shows potential low-energy conformers of this compound that could be identified through MD simulations. The dihedral angles define the molecule's three-dimensional shape.
| Conformer ID | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Chi1 (χ1) Angle (°) | Relative Population (%) |
| 1 | -135 | 135 | -60 | 45 |
| 2 | -75 | -45 | 180 | 30 |
| 3 | -135 | 135 | 60 | 15 |
| 4 | -60 | 140 | -60 | 10 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR studies can be used to predict the activity of new, unsynthesized analogs and to understand the structural features that are most important for their function. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Collection: A series of structurally related phenylalanine analogs with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding) is required.
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and steric properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
For phenylalanine analogs, important descriptors often include hydrophobicity (π constants), dipole moment, and steric parameters derived from molecular shape analysis. nih.gov For instance, a QSAR study might reveal that increasing the hydrophobicity of the aromatic ring enhances activity, while bulky substituents at a certain position are detrimental. Such insights are invaluable for guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov The resulting model provides a framework for understanding the structural requirements for the desired biological effect.
Table 2: Illustrative Data for a Hypothetical QSAR Study of Phenylalanine Analogs
This interactive table presents a sample dataset that would be used to construct a QSAR model. It includes various substituted phenylalanine analogs, their calculated molecular descriptors, and their measured biological activity.
| Compound | Substituents | LogP (Hydrophobicity) | Dipole Moment (Debye) | Steric Volume (ų) | Biological Activity (IC₅₀, µM) |
| This compound | 2,3-di-F, 4-OCH₃ | 1.85 | 3.5 | 165 | 5.2 |
| Phenylalanine | None | 1.38 | 2.1 | 150 | 50.0 |
| 4-Fluoro-phenylalanine | 4-F | 1.55 | 2.9 | 155 | 25.5 |
| 4-Methoxy-phenylalanine | 4-OCH₃ | 1.62 | 2.6 | 162 | 15.8 |
| 3,4-Difluoro-phenylalanine | 3,4-di-F | 1.70 | 3.2 | 158 | 10.1 |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Routes
The advancement of research into 2,3-Difluoro-4-methoxy-DL-phenylalanine is contingent upon the availability of efficient and scalable synthetic methods. Current strategies for synthesizing various fluorinated phenylalanine analogs can be adapted and optimized for this specific compound. Future research will likely focus on improving yield, stereoselectivity (for obtaining pure L- and D-enantiomers), and reducing the number of synthetic steps. Key areas for development include palladium-catalyzed cross-coupling reactions, which have proven versatile for creating a range of fluorinated phenylalanine products with high enantioselectivity. nih.gov Asymmetric synthesis techniques, potentially involving chiral auxiliaries or enzymatic resolutions, will be crucial for accessing the individual stereoisomers required for specific biological applications.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Method | Description | Potential Advantages for Target Compound |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Involves coupling a suitable fluorinated aromatic precursor (e.g., a derivative of 1,2-difluoro-3-methoxybenzene) with an amino acid scaffold. The Negishi cross-coupling is a notable example. nih.gov | High versatility and potential for good yields and enantioselectivity. nih.gov |
| Alkylation of Glycine (B1666218) Equivalents | Utilizes a chiral nickel(II) complex of a glycine Schiff base, which is alkylated with a substituted benzyl (B1604629) halide (e.g., 2,3-difluoro-4-methoxybenzyl bromide). nih.gov | A well-established method for producing enantiomerically enriched amino acids. nih.gov |
| Reductive Amination | Starts with a corresponding keto acid (2,3-difluoro-4-methoxyphenylpyruvic acid) which undergoes reductive amination to form the amino acid. nih.gov | A direct route that can be effective for racemic synthesis. nih.gov |
| Enzymatic Synthesis | Employs enzymes to catalyze key steps, such as the resolution of a racemic mixture or the stereoselective formation of the amino acid from a prochiral substrate. | Offers high stereoselectivity and environmentally benign reaction conditions. |
Exploration of New Biological Targets and Therapeutic Applications
The introduction of fluorine into amino acids can significantly alter their biological properties, including metabolic stability, binding affinity, and hydrophobicity. nih.gov These modifications have made fluorinated amino acids valuable components in drug discovery. researchgate.net Future research on this compound should systematically screen the compound for activity against various biological targets.
Given the precedent set by other fluorinated phenylalanines, this compound could be investigated as a building block for novel therapeutics. nbinno.com For instance, incorporating it into peptides could enhance their resistance to enzymatic degradation, a critical factor for developing peptide-based drugs with improved half-lives. nbinno.com The unique electronic properties conferred by the difluoro-methoxy substitution pattern may lead to novel enzyme inhibitors or receptor modulators. nih.gov
Table 2: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale for Investigation | Example of Related Compound Application |
|---|---|---|
| Oncology | Fluorinated amino acids have shown cytostatic activities and can serve as precursors for anticancer drugs. | Melfufen, a peptide-drug conjugate containing a fluorinated phenylalanine derivative, is used in cancer therapy. researchgate.net |
| Diabetes | Phenylalanine analogs are key components of dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type-2 diabetes. nih.gov | Sitagliptin and Retagliptin are prominent antidiabetic drugs built on a fluorinated phenylalanine scaffold. nih.gov |
| Neurology | Altering peptide stability and receptor binding could be beneficial for developing neuroactive peptides. | The unique properties of fluorinated amino acids can be used to fine-tune interactions with neurological targets. nbinno.com |
| Infectious Diseases | Enhanced metabolic stability could be imparted to antimicrobial peptides, increasing their efficacy. | Fluorination can shield peptides from proteolytic enzymes, enhancing their stability and function. nih.gov |
Advanced Protein Engineering with Fluorinated Amino Acids for Enhanced Functionality
The incorporation of fluorinated amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR. nih.gov Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are background-free, allowing for the clear observation of the labeled protein even within complex cellular environments (in-cell NMR). nih.govresearchgate.net
Future work could involve the biosynthetic incorporation of this compound into proteins of interest. This would enable detailed studies of:
Protein Folding and Stability: The fluorine probe can monitor conformational changes during the folding process and assess how local environments affect stability. mdpi.com
Protein-Ligand Interactions: Changes in the ¹⁹F NMR chemical shift upon ligand binding can provide information on binding events, affinity, and conformational changes at the binding site. nih.gov
Enzyme Mechanisms: Placing the probe near an enzyme's active site can help elucidate catalytic mechanisms.
The specific 2,3-difluoro substitution pattern offers a unique spectroscopic signature that could be advantageous for resolving signals in proteins with multiple incorporation sites. acs.orgillinois.edu
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how cells and organisms respond to the presence of this non-canonical amino acid.
Future research could involve:
Proteomics: Quantitative proteomics could be used to analyze how the incorporation of this compound into the proteome affects protein expression levels, turnover rates, and post-translational modifications.
Metabolomics: This approach can track the metabolic fate of the compound, identifying any downstream metabolites and assessing its impact on cellular metabolic pathways. This is particularly relevant as amino acid metabolism is often reprogrammed in disease states. nih.gov
Transcriptomics: Analyzing changes in gene expression (mRNA levels) can reveal the cellular signaling pathways that are activated or repressed in response to the fluorinated amino acid, providing insights into potential mechanisms of action or cellular stress responses.
By integrating these datasets, researchers can build comprehensive models of the compound's biological effects, potentially identifying novel mechanisms of action or off-target effects that would not be apparent from single-target studies. researchgate.net
Translation of Research Findings into Preclinical and Clinical Studies
The ultimate goal of investigating a novel compound like this compound is its potential translation into tangible applications. Should the explorations in biological targets (Section 6.2) yield a promising lead, a structured path toward preclinical and clinical development would be the next logical step.
The translational pathway would involve:
Lead Optimization: A lead molecule (either a peptide or small molecule containing the this compound moiety) would be chemically modified to optimize its potency, selectivity, and pharmacokinetic properties.
Preclinical Evaluation: This stage involves extensive in vitro testing and in vivo studies in animal models to establish proof-of-concept for a specific disease. These studies assess the compound's efficacy and build a preliminary understanding of its behavior in a biological system.
Investigational New Drug (IND) Application: Following successful preclinical studies, the accumulated data would be compiled for submission to regulatory agencies to request permission for human trials.
Clinical Trials: A multi-phase process (Phase I, II, and III) would be required to evaluate the compound in human subjects, mirroring the development path of other therapeutics like Retagliptin, which entered Phase III studies after showing initial efficacy. nih.gov
This translational process is a long-term vision that depends entirely on positive outcomes in the foundational research stages outlined in the preceding sections.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Difluoro-4-methoxy-DL-phenylalanine, and how does regioselective fluorination impact yield?
- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or transition-metal-catalyzed fluorination. Regioselectivity is influenced by directing groups (e.g., methoxy at position 4) and reaction conditions (temperature, solvent polarity). For example, meta-fluorination may compete with ortho/para positions due to steric and electronic effects of the methoxy group. Purification via reverse-phase HPLC (as used for related fluorophenylalanines ) ensures removal of regioisomers. Yield optimization requires monitoring via LC-MS or NMR to track intermediate stability .
Q. How should researchers handle solubility challenges for this compound in aqueous buffers?
- Methodological Answer : Solubility can be enhanced using dilute hydrochloric acid (0.5M) or formic acid, as demonstrated for structurally similar 3,4-dihydroxy-DL-phenylalanine . Pre-dissolving the compound in a minimal volume of polar aprotic solvent (e.g., DMSO) before buffer dilution is recommended. Dynamic light scattering (DLS) can assess aggregation tendencies in aqueous media .
Q. What analytical techniques are critical for confirming the enantiomeric purity of DL-phenylalanine derivatives?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves D- and L-enantiomers. Detection via UV (254 nm) or fluorescence is standard. For fluorinated analogs, - and -NMR can differentiate enantiomers using chiral shift reagents .
Advanced Research Questions
Q. How do the electronic effects of 2,3-difluoro substitution influence enzymatic interactions compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing nature alters the aromatic ring’s electron density, potentially affecting binding to enzymes like phenol oxidases. Competitive inhibition assays (using 3,4-dihydroxy-DL-phenylalanine as a substrate ) can quantify changes in and . Computational modeling (DFT) predicts charge distribution changes, which can be validated via X-ray crystallography of enzyme-ligand complexes .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?
- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity or solvent systems. Meta-analyses should normalize data to enantiomer-specific activity (e.g., L- vs. D-forms ). Standardizing assay conditions (pH, temperature) and cross-referencing with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) improves reproducibility .
Q. How can researchers design experiments to study the metabolic stability of this compound in vivo?
- Methodological Answer : Radiolabeled - or -isotopologs enable tracking via PET imaging or LC-MS/MS. In vitro hepatic microsome assays (human/rodent) assess Phase I/II metabolism. Comparing half-life data with non-fluorinated analogs (e.g., 4-methoxy-DL-phenylalanine) isolates fluorine’s impact on metabolic pathways .
Q. What are the best practices for long-term storage to prevent racemization or degradation?
- Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (argon) to minimize oxidation. For dissolved samples, use acidic buffers (pH ≤3) and avoid freeze-thaw cycles. Stability studies via accelerated degradation tests (40°C/75% RH) predict shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
